Physicochemical Profile vs. Unsubstituted Core
The addition of a methyl group significantly alters the physicochemical profile of the 1,6-diazaspiro[3.3]heptane core. The 6-methyl derivative (as the free base) has a calculated molecular weight of 112.17 g/mol and a Topological Polar Surface Area (TPSA) of 15.3 Ų. In contrast, the unsubstituted 1,6-diazaspiro[3.3]heptane core has a molecular weight of 98.15 g/mol and a TPSA of 24.1 Ų [REFS-1, REFS-2]. The increased molecular weight and lower TPSA for the methylated analog suggest higher lipophilicity and a different capacity for membrane permeation, a critical parameter in drug design. This is a fundamental change that distinguishes it from the baseline scaffold.
| Evidence Dimension | Molecular Weight (Free Base) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | MW: 112.17 g/mol; TPSA: 15.3 Ų |
| Comparator Or Baseline | 1,6-Diazaspiro[3.3]heptane (CAS 51231-68-6): MW: 98.15 g/mol; TPSA: 24.1 Ų |
| Quantified Difference | MW: +14.02 g/mol (a 14% increase); TPSA: -8.8 Ų (a 37% decrease) |
| Conditions | Calculated physicochemical properties from PubChem and vendor datasheets [REFS-1, REFS-2, REFS-3]. |
Why This Matters
This data demonstrates that the target compound is not a simple bioisostere; its physicochemical signature is quantitatively distinct, impacting its behavior in biological assays and influencing procurement decisions for specific SAR campaigns.
- [1] PubChem. Compound Summary for 1,6-diazaspiro[3.3]heptane (CID 91396220). View Source
